molecular formula C19H20N2O3 B15110498 N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide CAS No. 879347-02-1

N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B15110498
CAS No.: 879347-02-1
M. Wt: 324.4 g/mol
InChI Key: MIFGLWQRGGIFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring. The dimethoxyphenyl group is then introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or indole rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This interaction disrupts the synthesis of RNA, leading to the inhibition of bacterial growth. The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific interactions with bacterial RNA polymerase, making it a promising candidate for developing new antibacterial agents.

Properties

CAS No.

879347-02-1

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide

InChI

InChI=1S/C19H20N2O3/c1-11-12(2)20-16-7-5-13(9-15(11)16)19(22)21-17-8-6-14(23-3)10-18(17)24-4/h5-10,20H,1-4H3,(H,21,22)

InChI Key

MIFGLWQRGGIFFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)C

solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.